molecular formula C8H6ClFO2 B1593273 Methyl 3-chloro-2-fluorobenzoate CAS No. 773874-05-8

Methyl 3-chloro-2-fluorobenzoate

Cat. No. B1593273
M. Wt: 188.58 g/mol
InChI Key: WBTHSEQMJLZATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-chloro-2-fluorobenzoate is a chemical compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.5834432 . It is used in various chemical reactions and has several industrial applications .


Molecular Structure Analysis

The molecular structure of Methyl 3-chloro-2-fluorobenzoate consists of a benzene ring substituted with a methyl ester group, a chlorine atom, and a fluorine atom .


Physical And Chemical Properties Analysis

Methyl 3-chloro-2-fluorobenzoate has a density of 1.314g/cm3 and a boiling point of 248.4ºC at 760 mmHg . The exact melting point is not specified .

Scientific Research Applications

Fluorescent Sensors and Probes

  • A study by Ye et al. (2014) developed a fluorescent chemosensor based on o-aminophenol and methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate for the detection of Al3+ ions. This sensor exhibits high selectivity and sensitivity towards Al3+ ions and has potential applications in bio-imaging and environmental monitoring Ye et al., 2014.

Coordination Polymers and Gas Adsorption

  • Takahashi et al. (2014) explored the synthesis of coordination polymers using m-fluorobenzoate and other substituents as bridging ligands. These polymers demonstrated interesting CO2 adsorption-desorption isotherms and dielectric properties, suggesting applications in gas storage and separation technologies Takahashi et al., 2014.

Antimicrobial and Antifungal Agents

  • Koçyiğit-Kaymakçıoğlu et al. (2009) reported on the antimycobacterial activity of hydrazones derived from 4-fluorobenzoic acid hydrazide, highlighting the potential of similar structures for developing new antimicrobial agents Koçyiğit-Kaymakçıoğlu et al., 2009.

Material Science and Organic Electronics

  • Pola et al. (2012) synthesized contorted tetrabenzo[a,d,j,m]coronenes substituted with fluorine, chlorine, or methyl groups, and analyzed their crystal packing and electronic properties. These materials have implications for the development of high-performance organic electronics, particularly in field-effect transistors Pola et al., 2012.

Safety And Hazards

Methyl 3-chloro-2-fluorobenzoate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of ingestion, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes and seek medical attention .

properties

IUPAC Name

methyl 3-chloro-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTHSEQMJLZATD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647506
Record name Methyl 3-chloro-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-2-fluorobenzoate

CAS RN

773874-05-8
Record name Methyl 3-chloro-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-chloro-2-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-chloro-2-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-chloro-2-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-chloro-2-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-chloro-2-fluorobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-chloro-2-fluorobenzoate

Citations

For This Compound
1
Citations
Y Wang, G Zhang - European Journal of Organic Chemistry, 2022 - Wiley Online Library
… was charged with carbazole 3 (4.18 g, 25.0 mmol), methyl 3-chloro-2fluorobenzoate (5.66 g, 30.0 mmol), cesium carbonate (10.0 g, 30.7 mmol) and dry DMF (50 mL). The flask was …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.